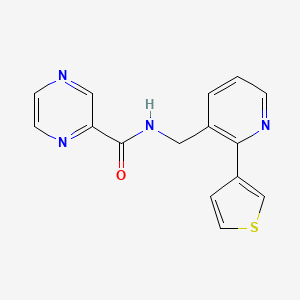

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a pyrazine-2-carboxylic acid derivative and a pyridine-3-ylmethylamine derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrazine rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted derivatives depending on the reagents and conditions used.

Applications De Recherche Scientifique

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound with a unique molecular structure featuring multiple aromatic rings, including pyrazine, pyridine, and thiophene. It also has a carboxamide functional group, which contributes to its chemical reactivity and stability. While direct research on the specific applications of this molecule is lacking, its key functional groups, pyrazines and thiophenes, suggest potential uses in drug discovery.

Potential Applications

- Drug Discovery Pyrazine derivatives have diverse biological activities, such as anticancer, diuretic, antidiabetic, and anti-inflammatory properties. The ability to modify these properties through structural changes makes pyrazines attractive candidates for new drug development. Derivatives of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide have demonstrated potential antimicrobial and antiviral properties. Related compounds have shown effectiveness against various pathogens, suggesting it could be further explored for therapeutic applications.

- Medicinal Chemistry and Material Science The aromatic systems in N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide enhance its potential for applications in medicinal chemistry and material science because of their electronic properties and ability to engage in π-π stacking interactions.

- Biological Activity Enhancement The compound's ability to form complexes with metal ions may enhance its biological activity by facilitating interactions with biological macromolecules.

Chemical Reactivity

The chemical reactivity of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is influenced by its functional groups. The amide group can participate in nucleophilic acyl substitution reactions, and the aromatic rings can undergo electrophilic substitution reactions under appropriate conditions. The presence of nitrogen and oxygen atoms allows the compound to engage in hydrogen bonding interactions, affecting its solubility and interaction with biological targets.

Interaction Studies

Interaction studies have focused on its binding affinity with biological targets, including enzymes and receptors. Techniques such as molecular docking, spectroscopy, and crystallography are often employed to elucidate the binding mechanisms and affinities. Understanding these interactions is crucial for optimizing the compound's efficacy as a therapeutic agent.

Structural Comparison

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide stands out due to its intricate arrangement of multiple aromatic systems, potentially enhancing its stability and reactivity compared to simpler analogs.

Table: Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Methylpyridin-3-yl)carboxamide | Contains a pyridine ring | Lacks thiophene; simpler structure |

| 2-Aminopyridine Derivatives | Pyridine-based; various substituents | Different functional groups; less complex |

| Pyrazole Derivatives | Pyrazole ring; various substitutions | Different ring structure; less aromatic complexity |

Pyridazine Ring Properties

The pyridazine ring, found in similar compounds, has unique physicochemical properties, including weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition, while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Mécanisme D'action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene derivatives: Compounds like suprofen and articaine, which have a thiophene ring, exhibit anti-inflammatory and anesthetic properties.

Pyridine derivatives: Compounds like nicotinamide and pyridoxine (vitamin B6) are well-known for their biological activities.

Pyrazine derivatives: Compounds like pyrazinamide, used in tuberculosis treatment, highlight the medicinal potential of pyrazine-containing molecules.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Activité Biologique

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a pyrazine ring fused with thiophene and pyridine moieties, linked through a methylene bridge. This unique configuration enhances its electronic properties and potential interactions with biological targets. The molecular formula is C15H13N3OS, indicating the presence of multiple heteroatoms that can influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, related pyrazine derivatives have been shown to induce apoptosis in chronic myeloid leukemia (CML) K562 cells by modulating the expression of key apoptotic markers such as Bax and Bcl2. In a study involving a similar pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate, it was found to inhibit cell viability with an IC50 of 25 µM, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound possess notable activity against various pathogens. For example, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial effects .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar pyrazine derivatives have been shown to induce apoptosis by down-regulating anti-apoptotic proteins (Bcl2 and Survivin) while up-regulating pro-apoptotic proteins (Bax) .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G0/G1 phase, leading to increased sub-G1 cell populations indicative of apoptosis .

- Antimicrobial Mechanisms : The antimicrobial action may involve disrupting bacterial cell membranes or inhibiting biofilm formation, which is crucial for pathogen survival .

Research Findings Summary

Case Study 1: Apoptosis in Leukemia Cells

A study investigated the effects of a pyrazine derivative on K562 cells, revealing significant morphological changes associated with apoptosis after treatment with varying concentrations over time. The results highlighted the compound's ability to affect cellular pathways critical for cancer progression.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of related compounds, confirming their efficacy against various bacterial strains through MIC assessments and time-kill assays.

Propriétés

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-15(13-9-16-5-6-17-13)19-8-11-2-1-4-18-14(11)12-3-7-21-10-12/h1-7,9-10H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXIGHQIZJZFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.